Cas no 942205-82-5 (2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol)
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Methyl-piperidin-4-ylamino)-ethanol
- 2-[(1-methylpiperidin-4-yl)amino]ethanol
- 2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol
- TIMTEC-BB SBB010407
- 2-(4-Amino-1-methylpiperidin-4-yl)ethanol
- 4-Piperidineethanol, 4-amino-1-methyl-
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- MDL: MFCD09743391
- Inchi: 1S/C8H18N2O/c1-10-5-2-8(9,3-6-10)4-7-11/h11H,2-7,9H2,1H3
- InChI Key: OIXKOGRYCCVISB-UHFFFAOYSA-N
- SMILES: N1(C)CCC(N)(CCO)CC1
Experimental Properties
- Density: 0.997±0.06 g/cm3(Predicted)
- Boiling Point: 241.9±25.0 °C(Predicted)
- pka: 15.10±0.10(Predicted)
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619928-10mg |
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol |
942205-82-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619928-50mg |
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol |
942205-82-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | A619928-100mg |
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol |
942205-82-5 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Fluorochem | 025378-500mg |
2-(1-Methyl-piperidin-4-ylamino)-ethanol |
942205-82-5 | 500mg |
£305.00 | 2022-02-28 | ||
| Chemenu | CM375914-250mg |
2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol |
942205-82-5 | CM375914 | 250mg |
$488 | 2022-08-31 | |
| Chemenu | CM375914-500mg |
2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol |
942205-82-5 | CM375914 | 500mg |
$760 | 2022-08-31 | |
| Chemenu | CM375914-1g |
2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol |
942205-82-5 | CM375914 | 1g |
$969 | 2022-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9281-100MG |
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol |
942205-82-5 | 95% | 100MG |
¥ 963.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9281-250MG |
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol |
942205-82-5 | 95% | 250MG |
¥ 1,544.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9281-500MG |
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol |
942205-82-5 | 95% | 500MG |
¥ 2,574.00 | 2023-04-12 |
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol Suppliers
2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol
Recent Advances in the Study of 2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol (CAS: 942205-82-5)
The compound 2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol (CAS: 942205-82-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine scaffold and amino-alcohol functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex drug molecules. The following sections provide an overview of the latest research developments related to this compound.
One of the key areas of interest has been the optimization of synthetic routes for 2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) reported an improved synthetic protocol that enhances yield and purity while reducing the number of steps. The researchers employed a combination of reductive amination and selective protection-deprotection strategies to achieve a scalable and cost-effective synthesis. This advancement is particularly significant for industrial-scale production, where efficiency and reproducibility are critical.
Pharmacological investigations have also revealed the compound's potential as a modulator of central nervous system (CNS) targets. In vitro studies demonstrated its affinity for specific serotonin and dopamine receptors, suggesting possible applications in neuropsychiatric disorders such as depression and schizophrenia. Furthermore, molecular docking simulations have provided insights into the binding interactions of 2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol with these receptors, paving the way for the design of more potent and selective analogs.
Another notable development is the exploration of this compound as a precursor in the synthesis of novel anticancer agents. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its utility in the construction of hybrid molecules that target DNA topoisomerase II. These hybrids exhibited potent cytotoxic activity against several cancer cell lines, with minimal toxicity to normal cells. The findings underscore the versatility of 2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol as a scaffold for drug discovery.
In addition to its therapeutic potential, researchers have investigated the physicochemical properties of this compound, including its solubility, stability, and pharmacokinetic profile. These studies are crucial for understanding its behavior in biological systems and for guiding formulation development. For instance, a recent pharmacokinetic study in rats revealed favorable absorption and distribution characteristics, supporting its further development as a drug candidate.
In conclusion, the recent research on 2-(4-amino-1-methylpiperidin-4-yl)ethan-1-ol (CAS: 942205-82-5) highlights its multifaceted potential in drug discovery and development. From optimized synthetic methods to promising pharmacological activities, this compound continues to be a valuable subject of study. Future research directions may include the exploration of its derivatives for enhanced efficacy and the investigation of its mechanisms of action in greater detail. The ongoing advancements in this area hold significant promise for the development of new therapeutic agents.
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